Clebopride maleate is a substituted benzamide compound and a dopamine receptor antagonist . It is used to treat symptoms associated with functional gastrointestinal disorders . Clebopride may also be used to treat nausea and vomiting associated with chemotherapy .
The molecular formula of Clebopride maleate is C24H28ClN3O6 . The IUPAC name is 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide; (Z)-but-2-enedioic acid .
Clebopride maleate is a substituted benzamide compound and dopamine receptor antagonist that is related to metoclopramide . Initial studies of the blockade of cerebral dopamine receptors indicated that cleobopride showed greater activity compared to metoclopramide .
Clebopride maleate has a molecular weight of 489.9 g/mol . The InChIKey is BCVIWCRZYPHHMQ-BTJKTKAUSA-N .
Clebopride maleate exerts its primary action by antagonizing dopamine receptors, particularly the D2 receptor subtype. [] This antagonism disrupts dopaminergic neurotransmission, leading to a cascade of downstream effects depending on the specific neuronal pathways and systems involved. The affinity of clebopride maleate for D2 receptors makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.
Modeling Neurological Disorders: The ability of clebopride maleate to disrupt dopaminergic signaling has made it a valuable tool in preclinical models of neurological disorders where dopamine dysregulation plays a central role. For example, researchers have utilized clebopride maleate to induce extrapyramidal symptoms in animal models, mimicking aspects of Parkinson's disease or drug-induced movement disorders. [] These models provide a platform for understanding disease mechanisms and testing potential therapeutic interventions.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6